molecular formula C9H11NO2 B13156172 4-((1,3-Dioxolan-2-yl)methyl)pyridine

4-((1,3-Dioxolan-2-yl)methyl)pyridine

Cat. No.: B13156172
M. Wt: 165.19 g/mol
InChI Key: AUFWXLMQFDXOJW-UHFFFAOYSA-N
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Description

4-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a 1,3-dioxolane moiety at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal (1,3-dioxolane) through the condensation of the hydroxyl group of 4-pyridinemethanol with ethylene glycol.

    Starting Materials: 4-pyridinemethanol, ethylene glycol

    Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)

    Reaction Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine carboxylic acids.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid

    Reduction: H2 gas with Pd/C catalyst

    Substitution: NaH in dimethylformamide (DMF), alkyl halides

Major Products

    Oxidation: Pyridine carboxylic acids

    Reduction: Reduced pyridine derivatives

    Substitution: Alkylated pyridine derivatives

Scientific Research Applications

4-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

    4-(1,3-Dioxolan-2-yl)methylbenzene: Features a methyl group attached to the benzene ring.

    2-(1,3-Dioxolan-2-yl)pyridine: The 1,3-dioxolane moiety is attached at the 2-position of the pyridine ring.

Uniqueness

4-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the specific positioning of the 1,3-dioxolane moiety on the pyridine ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-(1,3-dioxolan-2-ylmethyl)pyridine

InChI

InChI=1S/C9H11NO2/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-4,9H,5-7H2

InChI Key

AUFWXLMQFDXOJW-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CC2=CC=NC=C2

Origin of Product

United States

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